![molecular formula C27H26N4OS2 B2539176 3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-62-4](/img/structure/B2539176.png)
3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a 1,2,4-triazole ring, a common motif in medicinal chemistry, often associated with a variety of pharmacological properties, including antimicrobial and antihypertensive activities . The presence of a benzo[d]thiazol-2(3H)-one moiety could also contribute to the compound's biological activity, as similar structures have been reported to possess antibacterial properties .
Synthesis Analysis
The synthesis of related triazole compounds typically involves multi-step reactions starting from various precursors. For instance, 3,4,5-trisubstituted 4H-1,2,4-triazoles can be synthesized through a series of reactions starting with an alkyl substituent at C3 and various side chains at N4 . Similarly, the synthesis of 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methylene)-2-phenyl-1H-imidazol-5(4H)-one involves a four-step reaction starting from benzimidinium chloride . These methods could potentially be adapted to synthesize the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the dihedral angles and the presence of supramolecular interactions such as hydrogen bonds and C–H···π interactions . These structural features are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including cyclization, condensation, and Michael addition reactions, to form a wide range of heterocyclic structures . The reactivity of the triazole ring allows for the introduction of different substituents, which can significantly alter the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular aggregation in solution, as observed in spectroscopic studies . Solvent effects can lead to different spectral forms, indicating changes in molecular interactions and aggregation behavior. These properties are essential for understanding the compound's solubility, stability, and overall behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
Biological Activity
Several studies have focused on the synthesis and characterization of triazole and thiazole derivatives, demonstrating significant biological activities. For instance, compounds with a structure similar to the query compound have been synthesized and evaluated for their antimicrobial and antifungal properties. Such compounds have been found toxic to bacteria, with specific derivatives showing enhanced toxicity due to certain substituents like chlorine or methoxy groups (Uma et al., 2017). This suggests a potential application in developing new antimicrobial agents.
Corrosion Inhibition
Research into the corrosion inhibition properties of benzimidazole derivatives, which share functional groups with the queried compound, has shown promise for industrial applications. These derivatives have been tested as corrosion inhibitors for mild steel in acidic solutions, demonstrating good efficiency that increases with concentration. The adsorption of these inhibitors follows the Langmuir adsorption isotherm, indicating a potential application in protecting metals from corrosion (Yadav et al., 2013).
Anticancer Properties
Derivatives of 1,2,4-triazole have been explored for their anticancer properties. Studies have synthesized and evaluated the anticancer activity of these compounds against various cancer cell lines, including melanoma, breast, and pancreatic cancers. Certain derivatives have shown selective activity against melanoma and breast cancer cell lines, highlighting their potential as candidates for further investigation in cancer treatment (Ostapiuk et al., 2015).
Molecular Interactions and Solvent Effects
The effects of temperature and solvents on the molecular interactions of compounds bearing triazole and thiadiazole moieties have been studied. Thermo-acoustical parameters in different solvents have been evaluated to understand how changes in solvent and structural modifications affect various thermodynamic and acoustical parameters. This research is crucial for the design of compounds with desired physical and chemical properties for specific applications (Godhani et al., 2019).
Eigenschaften
IUPAC Name |
3-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4OS2/c1-19-12-13-20(2)22(16-19)18-33-26-29-28-25(30(26)15-14-21-8-4-3-5-9-21)17-31-23-10-6-7-11-24(23)34-27(31)32/h3-13,16H,14-15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETNBGNFYGMNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

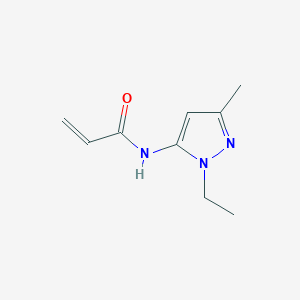
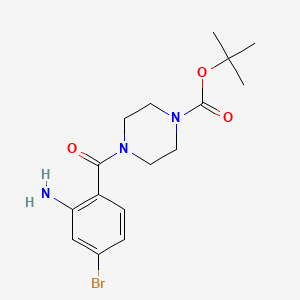
![2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride](/img/structure/B2539095.png)
![methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2539096.png)
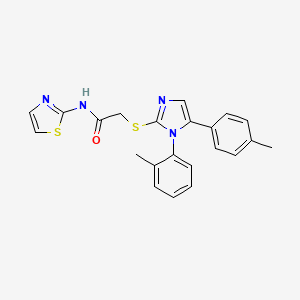
![2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2539098.png)
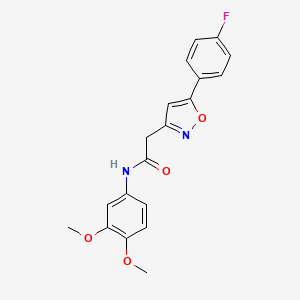
![N-(3-chloro-4-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2539100.png)
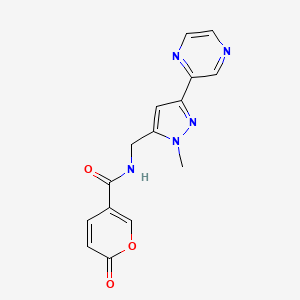
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2539104.png)
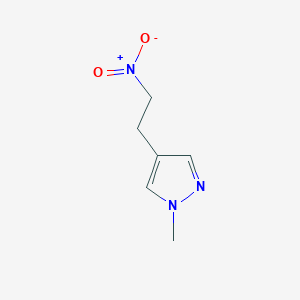
![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B2539109.png)
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2539110.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2539116.png)